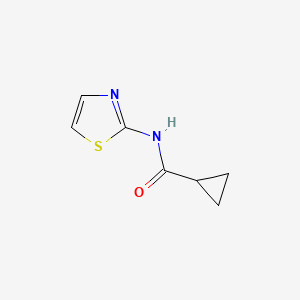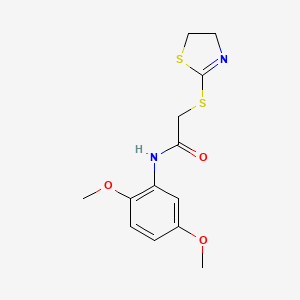![molecular formula C17H16N2O2 B5786072 4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde](/img/structure/B5786072.png)
4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a benzimidazole derivative that has been synthesized through various methods and has been found to exhibit promising biological activities. In
Mecanismo De Acción
The mechanism of action of 4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cell growth and proliferation. The compound has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of glucose, cholesterol, and triglycerides in diabetic rats. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has been found to scavenge free radicals and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It exhibits good stability and can be stored for extended periods. However, the compound has limitations in terms of its solubility and bioavailability. It also requires further studies to determine its toxicity and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in different cancer types and in combination with other chemotherapeutic agents. Another area of interest is its potential as an anti-inflammatory agent. The compound's ability to inhibit pro-inflammatory cytokines makes it a promising candidate for the treatment of various inflammatory disorders. Further studies are needed to determine its efficacy and safety in different animal models and clinical trials. Additionally, the compound's antioxidant activity makes it a potential candidate for the treatment of oxidative stress-related disorders. Further studies are needed to determine its mechanism of action and efficacy in different animal models and clinical trials.
Métodos De Síntesis
The synthesis of 4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde has been achieved through various methods, including the reaction of 2-methylbenzimidazole with 4-methoxybenzaldehyde in the presence of a suitable catalyst. Another method involves the reaction of 2-methylbenzimidazole with 4-methoxybenzoyl chloride in the presence of a base. The yield of the compound can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antifungal, antibacterial, and antioxidant activities. It has also shown promising results in the treatment of diabetes, inflammation, and neurological disorders. The compound's ability to inhibit the growth of cancer cells has been attributed to its ability to induce apoptosis and inhibit angiogenesis.
Propiedades
IUPAC Name |
4-methoxy-2-[(2-methylbenzimidazol-1-yl)methyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-18-16-5-3-4-6-17(16)19(12)10-14-9-15(21-2)8-7-13(14)11-20/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUDGSBWIOTNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)OC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-hydroxy-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-9H-fluorene-9-carbohydrazide](/img/structure/B5785993.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5785999.png)


![1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol](/img/structure/B5786039.png)
![4-iodo-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5786041.png)


![N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5786061.png)
![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)
![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)